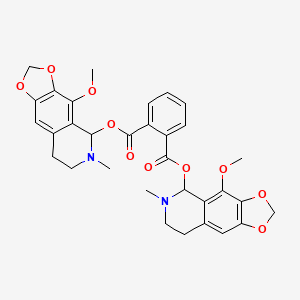
Cyclopropane, 1,2,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,2,3-trimethyl-: is an organic compound with the molecular formula C6H12 . It is a derivative of cyclopropane where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 3 positions. This compound is known for its strained three-membered ring structure, which imparts unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reactions: One common method for synthesizing cyclopropane derivatives involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of suitable precursors, such as 1,3-dihalopropanes, under reductive conditions using zinc powder in ethanol.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic processes that allow for large-scale synthesis. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Cyclopropane derivatives can undergo oxidation reactions to form various products, including alcohols, ketones, and carboxylic acids.
Reduction: Reduction of cyclopropane derivatives can lead to the formation of alkanes.
Substitution: Substitution reactions, such as halogenation, can occur at the methyl groups or the cyclopropane ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Cyclopropane, 1,2,3-trimethyl- is used as a building block in organic synthesis due to its strained ring, which makes it highly reactive and useful for constructing complex molecules .
Biology and Medicine: Cyclopropane derivatives are studied for their potential biological activities. They are used in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, cyclopropane derivatives are used in the production of polymers and other materials due to their unique structural properties .
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,2,3-trimethyl-, involves its ability to participate in various chemical reactions due to the strain in its three-membered ring. This strain makes the compound highly reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Cyclopropane: The parent compound with no methyl substitutions.
1,1,2-Trimethylcyclopropane: A similar compound with different methyl group positions.
1,1-Dichloro-2,2,3-trimethylcyclopropane: A derivative with chlorine substitutions.
Uniqueness: Cyclopropane, 1,2,3-trimethyl-, is unique due to the specific positioning of its methyl groups, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Número CAS |
42984-19-0 |
|---|---|
Fórmula molecular |
C6H12 |
Peso molecular |
84.16 g/mol |
Nombre IUPAC |
1,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3 |
Clave InChI |
PSGQRAAEZLHVDT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


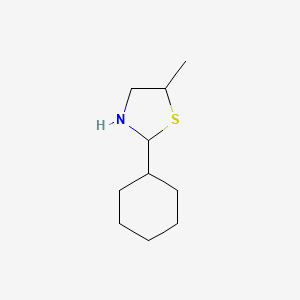
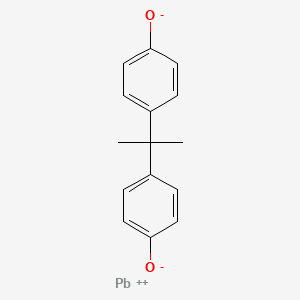


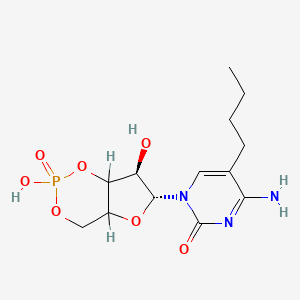
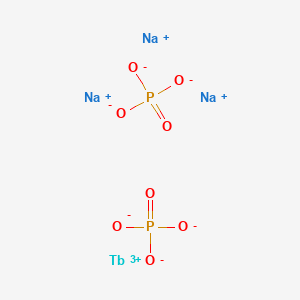
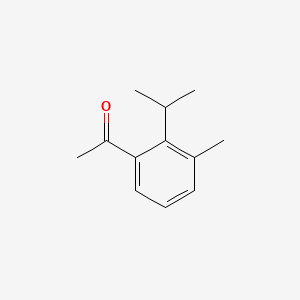
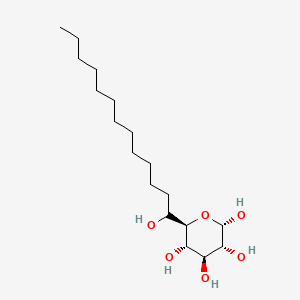
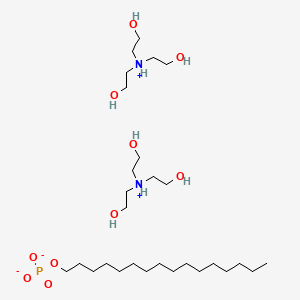
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)

